Home > Products > Screening Compounds P36700 > N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide
N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide - 313551-47-2

N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide

Catalog Number: EVT-2803500
CAS Number: 313551-47-2
Molecular Formula: C19H13Cl2NO
Molecular Weight: 342.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

  • Compound Description: DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa (FXa) []. It exhibits excellent potency in animal models of thrombosis []. This compound represents a significant advancement in the development of novel anticoagulants.
  • Relevance: DPC423 shares the core biphenyl structure with N-(2,5-Dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide. The key difference lies in the presence of a complex pyrazole-5-carboxamide substituent on the biphenyl ring in DPC423, replacing the simpler 2,5-dichlorophenylcarboxamide moiety in the target compound. This structural modification contributes to the potent FXa inhibitory activity of DPC423 [].

3-[4'-Bromo-(1,1'-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine (Compound IV)

  • Compound Description: Compound IV demonstrates trypanocidal, leishmanicidal, and antimycobacterial activities []. It exhibits significant activity against different species of Mycobacterium, various life cycle stages of Trypanosoma cruzi, and Leishmania amazonensis [].

3-(Difluoromethyl)-1-methyl-N-(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1H-pyrazol-4-carboxamide

  • Compound Description: This compound exists in novel crystalline forms [, ]. These crystalline forms are particularly relevant for the development of stable formulations, especially for plant protection applications where the compound exhibits biological activity [, ].
  • Relevance: This compound, like N-(2,5-Dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide, contains a biphenyl moiety. The primary difference lies in the substitution pattern. While the target compound has a 2,5-dichlorophenylcarboxamide substituent, this compound features a trifluorinated phenyl ring attached to a pyrazole-4-carboxamide group [, ]. This structural variation likely contributes to its distinct physical properties and applications.

N-[(1,1′-Biphenyl)-4-ylmethyl]-N-[(2,4-dichlorophenyl)methyl]-1H-imidazol-1-amine (1a)

  • Compound Description: Compound 1a exhibits promising antifungal activity []. This activity makes it a potential lead compound for the development of new antifungal agents [].
  • Relevance: While both Compound 1a and N-(2,5-Dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide share a biphenyl moiety, their structures diverge significantly in the substituents. Compound 1a possesses an imidazol-1-amine group connected to the biphenyl through a methylene linker, further substituted with a 2,4-dichlorophenylmethyl group []. This distinct substitution pattern contributes to its specific antifungal properties.

N-(Biphenyl-2-thiocarbamoyl)-4-(1,3-dichlorophenyl) Carboxamide

  • Compound Description: This compound is characterized by a unique thiocarbamoyl linkage in its structure []. The crystal structure of this compound has been determined, providing insights into its three-dimensional conformation [].

Properties

CAS Number

313551-47-2

Product Name

N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide

IUPAC Name

N-(2,5-dichlorophenyl)-4-phenylbenzamide

Molecular Formula

C19H13Cl2NO

Molecular Weight

342.22

InChI

InChI=1S/C19H13Cl2NO/c20-16-10-11-17(21)18(12-16)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23)

InChI Key

RRKSAJNBVGIOBR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.